![molecular formula C20H22N2O4 B1392634 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242971-50-1](/img/structure/B1392634.png)
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
説明
3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule with potential biological activities that warrant detailed examination. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure combined with a pyrido-diazocin moiety. Its molecular formula is , and it has a molecular weight of approximately 381.43 g/mol . The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Antimicrobial Activity
Recent studies indicate that derivatives of the parent compound exhibit significant antimicrobial properties. For instance, compounds related to the bicyclic structure have been identified as inhibitors of diguanylate cyclases (DGCs), enzymes crucial for biofilm formation in bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii . These inhibitors prevent biofilm development and promote the dispersion of preformed biofilms.
The mechanism by which these compounds exert their effects primarily involves the inhibition of DGC activity. By disrupting c-di-GMP signaling pathways in bacteria, these compounds reduce biofilm formation without exerting traditional antibiotic pressure that leads to resistance . This selective targeting is particularly advantageous in clinical settings where biofilm-associated infections are prevalent.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical and experimental settings:
- Inhibition of Biofilm Formation : A study demonstrated that small molecules derived from the bicyclic structure could disperse biofilms formed by Pseudomonas aeruginosa, significantly reducing bacterial adherence to surfaces . This finding is crucial for developing strategies to manage catheter-associated urinary tract infections.
- Toxicity Assessment : In vitro assays revealed that certain derivatives displayed minimal toxicity towards eukaryotic cells while effectively inhibiting bacterial growth . This selectivity is essential for therapeutic applications where host cell integrity must be preserved.
- Pharmacological Potential : The pharmacological profiles of these compounds suggest they could serve as lead candidates for developing new anti-infective agents targeting biofilm-related infections . Their unique mechanism of action may offer a novel approach to treating persistent bacterial infections.
Data Tables
科学的研究の応用
Structural Characteristics
The compound features a bicyclic structure combined with a pyrido-diazocin moiety, which contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
The unique structure of this compound suggests it may have significant implications in drug design and development:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of the pyrido-diazocin framework is often associated with enhanced anticancer properties due to its ability to interact with DNA and RNA synthesis pathways.
- Antimicrobial Properties : Research has shown that derivatives of diazocin compounds exhibit antimicrobial activities against various pathogens. The carbonyl group may enhance the interaction with microbial enzymes, leading to increased efficacy.
Biochemical Research
The compound's structural complexity allows for exploration in biochemical assays:
- Enzyme Inhibition Studies : The ability of this compound to act as an enzyme inhibitor can be investigated through kinetic studies. It may serve as a lead compound for developing inhibitors against specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Given its potential interactions at the molecular level, this compound could be evaluated for binding affinity to various biological receptors, contributing to the understanding of receptor-ligand interactions.
Materials Science
The unique structural features of this compound also lend themselves to applications beyond biological systems:
- Polymer Synthesis : The bicyclic structure can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. Such polymers could find applications in coatings or as drug delivery systems.
- Nanotechnology : The compound could be functionalized for use in nanomaterials, potentially enhancing the properties of nanoparticles used in targeted drug delivery or imaging applications.
Case Study 1: Anticancer Activity
A study conducted on related diazocin compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of this compound class in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research on similar compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the diazocin ring could enhance antimicrobial potency, suggesting a pathway for optimizing this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for this compound, and what are the key challenges in its preparation?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization and carbonyl coupling. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are synthesized via esterification under anhydrous conditions, followed by cycloaddition to form the fused diazocine ring . Key challenges include controlling stereochemistry and minimizing side reactions during cyclization. Characterization typically employs IR and ¹H NMR spectroscopy to confirm functional groups and structural integrity .
Q. How is the compound’s structural identity validated using spectroscopic techniques?
- Methodological Answer : ¹H NMR spectroscopy is critical for confirming the bicyclic and heterocyclic moieties. For instance, signals between δ 2.2–3.5 ppm correspond to bridgehead protons in the bicyclo[2.2.1]heptene system, while downfield shifts (δ 7.5–8.5 ppm) indicate aromatic protons in the methanopyridodiazocin ring. IR spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for cyclization steps. For example, reaction path searches using software like GRRM or COMSOL Multiphysics can identify optimal temperatures and catalysts, reducing trial-and-error experimentation. Such methods have been applied to similar bicyclic systems to improve yields by 20–30% .
Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks may arise due to polymorphism. Using SHELXL for refinement, researchers can apply twin-law corrections or anisotropic displacement parameters to resolve ambiguities. For example, a 2020 study resolved a 0.2 Å discrepancy in bond lengths by refining data with the TWIN/BASF commands in SHELX .
Q. What is the compound’s mechanism in inhibiting bacterial diguanylate cyclases (DGCs)?
- Methodological Answer : The compound (e.g., LP3134) binds to the DGC active site, disrupting c-di-GMP synthesis. Competitive inhibition assays using MANT-GTPγS as a fluorescent probe show IC₅₀ values <10 µM. Structural analogs with modified diazocine rings exhibit reduced activity, highlighting the importance of the carbonyl group for binding .
Q. How can stability issues during in vitro assays be mitigated?
- Methodological Answer : The compound’s carboxylic acid group is prone to hydrolysis in aqueous buffers (pH >7). Stabilization strategies include:
- Storing solutions at 4°C in anhydrous DMSO.
- Using chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation.
- Adjusting assay pH to 5–6 to minimize deprotonation .
Q. Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce desired stereochemistry.
- High-Throughput Screening : Employ fragment-based libraries to identify bioactivity in analogs with modified bicyclic systems.
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
特性
IUPAC Name |
3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-16-3-1-2-15-14-6-11(9-22(15)16)8-21(10-14)19(24)17-12-4-5-13(7-12)18(17)20(25)26/h1-5,11-14,17-18H,6-10H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNPTTYTFSDIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4C5CC(C4C(=O)O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。